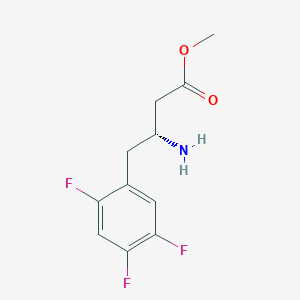

(r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Overview

Description

Synthesis Analysis

The synthesis of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is not explicitly detailed in the sources I found .Molecular Structure Analysis

The molecular structure of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is represented by the InChI code1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1 . Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” are not explicitly detailed in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” include a molecular weight of 283.68 . It is a solid at room temperature .Scientific Research Applications

Solubility and Thermodynamics

Research by Fan et al. (2016) focused on the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents and binary mixtures, highlighting the impact of temperature on solubility. Their study provides essential data for the compound's purification and application in synthetic processes, employing thermodynamic models to describe the solubility behavior accurately Fan, Yang, Guo, Hao, Li, Yang, & Hu, 2016.

Synthetic Pathways

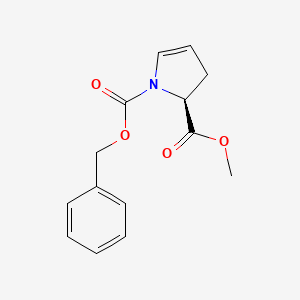

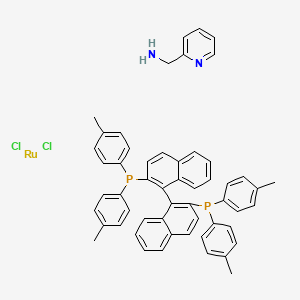

Fıstıkçı et al. (2012) developed an enantioselective synthesis method for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a key synthon in producing sitagliptin and its derivatives. This research provides a new route for synthesizing this important intermediate, showcasing the application of palladium-catalyzed coupling and l-proline-catalyzed reactions Fıstıkçı, Gundogdu, Aktaş, SeÇen, Şahin, Altundas, & Kara, 2012.

Enzymatic Catalysis

Roda et al. (2022) presented the development of a PluriZyme with integrated transaminase and hydrolase activities, capable of catalyzing cascade reactions. This enzyme efficiently converts methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, underlining the potential of enzyme engineering in synthesizing pharmaceutical intermediates Roda, Fernandez-Lopez, Benedens, Bollinger, Thies, Schumacher, Coscolín, Kazemi, Santiago, Gertzen, Gonzalez-Alfonso, Plou, Jaeger, Smits, Ferrer, & Guallar, 2022.

Enzymatic Synthesis of Intermediates

Hou et al. (2016) explored a novel enzymatic route to synthesize a sitagliptin intermediate using an aminotransferase, demonstrating the biocatalytic performance of different substrates. This study illustrates the role of enzymatic processes in pharmaceutical synthesis, particularly in overcoming challenges related to product inhibition and reaction efficiency Hou, Deng, Ma, & Liu, 2016.

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of sitagliptin , a drug used for the treatment of type 2 diabetes . Sitagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism .

Mode of Action

Considering its use in the synthesis of sitagliptin , we can infer that it may contribute to the inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, and suppressing the release of glucagon .

Biochemical Pathways

As an intermediate in the synthesis of sitagliptin , it is likely involved in the incretin metabolic pathway. Incretin hormones, such as GLP-1 and GIP, are released into the blood by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion from α-cells, and slow gastric emptying .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered during the synthesis process, and the final drug product (eg, Sitagliptin) would have its own unique pharmacokinetic profile .

Result of Action

As an intermediate in the synthesis of sitagliptin , it contributes to the overall hypoglycemic effect of the final drug product. Sitagliptin, by inhibiting DPP-4, increases the levels of incretin hormones, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, a decrease in blood glucose levels .

Action Environment

As an intermediate in drug synthesis, its stability and reactivity under various conditions would be crucial considerations in the manufacturing process .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWTEYDIPQVSG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881995-69-3 | |

| Record name | (R)-Sitagliptin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881995693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-SITAGLIPTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5P7N9X4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)